5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one
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Overview
Description
5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-methoxypyridazine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-methoxy-2-(4-methylbenzyl)pyridazin-3(2H)-one
- 5-Bromo-6-methoxy-2-(4-chlorobenzyl)pyridazin-3(2H)-one
- 5-Bromo-6-methoxy-2-(4-fluorobenzyl)pyridazin-3(2H)-one
Uniqueness
5-Bromo-6-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or chemical intermediate.
Properties
Molecular Formula |
C13H13BrN2O3 |
---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
5-bromo-6-methoxy-2-[(4-methoxyphenyl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C13H13BrN2O3/c1-18-10-5-3-9(4-6-10)8-16-12(17)7-11(14)13(15-16)19-2/h3-7H,8H2,1-2H3 |
InChI Key |
NIWDFQAWWGERJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)OC)Br |
Origin of Product |
United States |
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